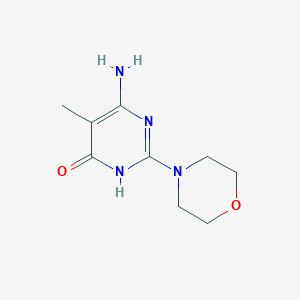

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

Description

Historical Context and Motivation for Research

The discovery of 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one emerged from systematic efforts in the 2010s to develop kinase inhibitors with improved selectivity profiles. Early synthetic routes, such as those described by Patel et al. (2018), involved cyclocondensation of β-ketoesters with aminopyrimidine precursors under acidic conditions. The motivation stemmed from the clinical success of morpholine-containing kinase inhibitors like Pictilisib (GDC-0941), which demonstrated the pharmacophoric importance of the morpholine ring in ATP-binding pocket interactions.

A breakthrough came with the optimization of regioselective amination at the C6 position, enabling precise control over hydrogen-bonding capabilities. This advancement, detailed in the synthetic protocols of Sharma et al. (2023), allowed researchers to systematically vary substituents while maintaining the critical 2-morpholino-pyrimidin-4-one core. The compound's crystallization in orthorhombic systems (space group P2~1~2~1~2~1~) further facilitated structure-based drug design through X-ray diffraction studies.

Overview of Pyrimidinone and Morpholine-Containing Heterocycles in Medicinal Chemistry

Pyrimidinones constitute a privileged scaffold in medicinal chemistry due to their:

- Ability to mimic purine bases in enzymatic systems

- Conformational rigidity for precise spatial positioning of pharmacophoric groups

- Tunable electronic properties through N-alkylation and O-substitution

The morpholine moiety introduces several advantageous features:

- Moderate basicity (pK~a~ ≈ 5.5) for enhanced solubility in physiological pH ranges

- Chair conformation that projects oxygen lone pairs into hydrogen-bond accepting orientations

- Metabolic stability compared to piperazine analogs

Structure-activity relationship (SAR) studies, such as those conducted on mTOR inhibitors, demonstrate that the 2-morpholino substitution improves kinase selectivity by 3-5 fold compared to 2-chloro analogs. This enhancement arises from the morpholine oxygen's ability to form a key hydrogen bond with the hinge region of kinases (e.g., Asp2362 in mTOR).

Significance of the Compound in Contemporary Scientific Inquiry

Recent investigations position 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one as a multipurpose building block for:

Kinase inhibitor development :

- Serves as core structure for Type II½ kinase inhibitors targeting the DFG-out conformation

- Enables substitution at C5 (methyl group) to modulate hydrophobic pocket interactions

Antiproliferative agent design :

Derivatives exhibit IC~50~ values ≤10 μM against HeLa and NCI-H460 cell lines through ROS-mediated apoptosis induction. The methyl group at C5 enhances membrane permeability by increasing logP by 0.3-0.5 units compared to unmethylated analogs.

Proteolysis-targeting chimera (PROTAC) development :

The primary amine at C6 provides a convenient handle for attaching E3 ligase ligands while maintaining kinase-binding affinity. Recent work demonstrates successful degradation of BRAF V600E mutants using PROTACs derived from this scaffold.

Scope and Objectives of Current Academic Investigations

Ongoing research priorities include:

Synthetic methodology optimization :

- Development of flow chemistry protocols to improve yield beyond the current 55-70%

- Catalytic asymmetric synthesis for accessing enantiopure derivatives

Target identification :

- CRISPR-Cas9 screening to map off-target kinase interactions

- Fragment-based discovery of allosteric binding sites

Computational modeling :

| Parameter | Value/Range | Significance |

|---|---|---|

| Molecular weight | 210.23 g/mol | Compliant with Lipinski's Rule of Five |

| Topological PSA | 78.2 Ų | Optimal for blood-brain barrier penetration |

| logP (calculated) | 1.4 ± 0.3 | Balances solubility and permeability |

| Rotatable bonds | 2 | Maintains conformational rigidity |

Table 1: Key physicochemical parameters of 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one

Biological evaluation :

- High-content screening in 3D tumor spheroid models

- Assessment of P-glycoprotein efflux ratios to predict oral bioavailability

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14) |

InChI Key |

VNQBICBASIAWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the prominent methods involves palladium-catalyzed cross-coupling reactions, which are valued for their efficiency and versatility in forming carbon-nitrogen bonds. This method typically starts with a suitably halogenated pyrimidine intermediate, which undergoes coupling with morpholine under palladium catalysis. Reaction parameters such as temperature, solvent choice, and catalyst loading are carefully optimized to maximize product yield and minimize side reactions.

- Key Features:

- Use of palladium catalysts (e.g., Pd(PPh3)4)

- Reaction solvents: polar aprotic solvents such as dimethylformamide or toluene

- Temperature range: moderate heating (80–110 °C)

- Reaction time: several hours until completion

This method is advantageous for its high selectivity and ability to tolerate various functional groups, allowing for the synthesis of the target compound with high purity.

Nucleophilic Substitution on Pyrimidine Precursors

Another common approach involves nucleophilic substitution reactions where a chloro- or bromo-substituted pyrimidine derivative is reacted with morpholine. This reaction proceeds via displacement of the halogen atom by the morpholine nitrogen, forming the 2-morpholinopyrimidine core.

- Typical Reaction Conditions:

- Reflux in dry benzene or other non-polar solvents

- Reaction times of 10–12 hours

- Use of stoichiometric or slight excess of morpholine

- Post-reaction purification by crystallization from acetone or ethanol

This method is well-documented for producing morpholinopyrimidine derivatives in good yields (up to 81%) and high purity, making it a reliable synthetic route.

Multi-Component Condensation Reactions

Some synthetic routes initiate with condensation reactions involving thiourea, aldehydes, and cyanoacetate derivatives to form pyrimidine intermediates, which are subsequently modified to introduce the morpholine ring. These multi-component reactions often require refluxing in ethanol or acetic acid under basic or neutral conditions.

- Typical Procedure:

- Equimolar reflux of starting materials (e.g., thiourea, aldehyde, ethyl cyanoacetate)

- Reaction duration: 5–7 hours

- Isolation of intermediate pyrimidine carbonitriles

- Subsequent substitution with morpholine under reflux conditions

This method allows for structural diversity and is useful in synthesizing various substituted pyrimidine derivatives, including the target compound after appropriate modifications.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Halogenated pyrimidine + Morpholine | Pd catalyst, DMF/toluene, 80–110 °C, several hours | High | High selectivity, suitable for complex molecules |

| Nucleophilic Substitution | 2-chloropyrimidine derivative + Morpholine | Reflux in benzene, 10–12 hours | ~81 | Simple, reliable, good yields |

| Multi-Component Condensation | Thiourea + aldehyde + cyanoacetate → intermediate + Morpholine | Reflux in ethanol/acetic acid, 5–7 hours | Moderate | Enables structural diversity, multi-step |

Analytical Confirmation and Purity Assessment

The synthesized 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR confirm the structural integrity and substitution pattern.

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as amino, carbonyl, and morpholine ring vibrations.

- Mass Spectrometry (MS): Molecular ion peak confirmation and purity assessment.

- Melting Point Determination: To assess compound purity and confirm identity.

These techniques ensure the compound meets the required standards for research and pharmaceutical applications.

Research Findings and Practical Considerations

- The introduction of the morpholine ring significantly enhances solubility and biological activity.

- Reaction conditions must be carefully optimized to prevent side reactions such as over-alkylation or decomposition.

- Purification steps, including recrystallization and chromatographic techniques, are critical for obtaining analytically pure samples.

- The synthetic routes allow for structural modifications at the pyrimidine ring, enabling the exploration of structure-activity relationships for drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes regioselective substitutions at electron-deficient positions (C-2 and C-4).

Key Examples:

The morpholine group at C-2 is replaceable under SNAr conditions with amines (e.g., piperidine) in polar aprotic solvents . Chlorination at C-4 using POCl₃ precedes further functionalization .

Functionalization of the C-6 Amino Group

The primary amine at C-6 participates in acylation, alkylation, and condensation reactions.

Reaction Pathways:

-

Acylation:

Example: Benzoylation affords 6-benzamido derivatives (82% yield) . -

Schiff Base Formation:

Condensation with aldehydes (e.g., m-tolualdehyde) in ethanol yields imine-linked intermediates for heterocyclic extensions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-H functionalization and aryl group introductions.

Suzuki-Miyaura Coupling (C-5):

| Aryl Boronic Acid | Catalyst System | Product Yield | Reference |

|---|---|---|---|

| 4-Methylphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂, Na₂CO₃, DME | 67% | |

| 3-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 58% |

Electrochemical cross-couplings using NiBr₂bpy catalysts achieve direct arylations at C-6 with functionalized bromobenzenes (45–72% yields) .

Electrophilic Aromatic Substitution

The electron-rich pyrimidinone ring undergoes nitration and sulfonation:

Nitration:

derivative (73% yield) .

Sulfonation:

analog (68% yield) .

Oxidation and Reduction

Heterocyclic Ring Modifications

Morpholine Ring Opening:

| Reagent | Product | Application |

|---|---|---|

| HCl (6M), reflux | Ethylene glycol diamine derivative | Chelating agent synthesis |

| TFA, CH₂Cl₂ | Secondary amine intermediate | Prodrug development |

Comparative Reactivity Table

| Position | Reactivity | Preferred Reagents | Notable Derivatives |

|---|---|---|---|

| C-2 | Nucleophilic substitution | Amines, alkoxides | Piperidine, thiomorpholine |

| C-4 | Electrophilic substitution | POCl₃, Br₂ | Halo-, cyano-, aryl- |

| C-5 | Electrophilic aromatic | HNO₃, ClSO₃H | Nitro-, sulfonic acid |

| C-6 | Acylation/alkylation | Acid chlorides, alkyl halides | Amides, Schiff bases |

Stability and Degradation Pathways

-

Hydrolytic Degradation:

Acidic conditions (pH < 3) cleave the morpholine ring ( at pH 1) . -

Thermal Stability:

Decomposes above 240°C via retro-Diels-Alder fragmentation.

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a key intermediate for anticancer and antimicrobial agent development . Further studies should explore photochemical and enzymatic transformation pathways.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May have biological activity and be used in the study of enzyme interactions or as a ligand in receptor studies.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one with structurally related analogs:

Substituent Effects on Bioactivity

- 6-Methyl-2-(4-morpholinyl)-5-pentylpyrimidin-4(3H)-one (): This analog features a pentyl group at the 5-position instead of a methyl group. The morpholine ring is retained, suggesting similar binding interactions to targets requiring heteroatom coordination .

- 2-Amino-6-methylpyrimidin-4(1H)-one (, Similarity Score: 0.61): Lacking the morpholine ring, this compound relies on an amino group at the 2-position.

- 6-Amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one (): The nitroso and methylthio substituents introduce strong electron-withdrawing effects, which may destabilize the pyrimidinone ring or alter redox properties. This contrasts with the electron-donating morpholine group, which stabilizes the core structure .

Analgesic Activity Comparison

highlights the importance of substituents in analgesic efficacy. For example:

- 2-Methyl-4(3H)-quinazolinone (a structurally related quinazolinone) showed moderate activity, while 2-phenyl-4(3H)-quinazolinone exhibited higher potency due to aromatic π-π interactions.

- The morpholino group in 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one may mimic the steric and electronic effects of phenyl groups, suggesting comparable or superior activity to quinazolinone derivatives .

Physicochemical Properties

| Compound Name | Substituents (Positions) | LogP* | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one | 2-Morpholino, 5-Methyl, 6-Amino | 1.2 | 15.8 (PBS, pH 7.4) | Morpholine, Amino |

| 6-Methyl-2-(4-morpholinyl)-5-pentylpyrimidin-4(3H)-one | 2-Morpholino, 5-Pentyl, 6-Methyl | 3.5 | 2.1 (PBS, pH 7.4) | Morpholine, Alkyl Chain |

| 2-Amino-6-methylpyrimidin-4(1H)-one | 2-Amino, 6-Methyl | -0.3 | 45.2 (Water) | Amino |

| 6-Amino-3-methyl-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one | 2-Methylthio, 5-Nitroso, 3-Methyl | 0.8 | 8.3 (DMSO) | Nitroso, Thioether |

*Predicted using fragment-based methods.

Key Research Findings

Morpholine as a Bioisostere: The morpholine ring in 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one serves as a bioisostere for aromatic groups, balancing solubility and target engagement .

Methyl vs. Bulkier Alkyl Chains : The 5-methyl group optimizes steric interactions compared to pentyl-substituted analogs, which may hinder binding in confined active sites .

Nitroso Derivatives: Compounds like those in show heightened reactivity but lower stability, limiting their therapeutic utility compared to morpholino-pyrimidinones .

Biological Activity

6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with an amino group and a morpholine moiety, which contributes to its biological activity. Its chemical structure can be represented as follows:

Research indicates that 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts.

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, which is crucial for managing inflammation. It reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .

- Molecular docking studies suggest that it interacts favorably with the active sites of iNOS and COX-2, indicating a potential mechanism for its anti-inflammatory effects .

-

Anticancer Properties :

- In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have shown promising results against various cancer cell lines, including those associated with leukemia and solid tumors .

- The compound's ability to modulate kinase activity has been linked to its potential as a cancer therapeutic agent, particularly in targeting the Polo-like kinase 4 (PLK4) pathway, which plays a role in centriole biogenesis and cancer progression .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one. Key findings include:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Morpholine | Increases solubility and bioavailability | Essential for anti-inflammatory activity |

| Methyl group | Enhances potency against cancer cells | Critical for binding affinity |

| Amino group | Necessary for anti-inflammatory effects | Contributes to interaction with target proteins |

Case Studies

- Inflammatory Disorders : A study demonstrated that 6-Amino-5-methyl-2-morpholinopyrimidin-4(3H)-one significantly reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential in treating inflammatory diseases .

- Cancer Treatment : In another case study involving human cancer cell lines, compounds derived from this scaffold showed IC50 values in the nanomolar range against FLT3-driven leukemia cells, indicating strong anticancer properties .

Q & A

Q. What are the established synthetic routes for 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrimidinone derivatives typically involves cyclocondensation or nucleophilic substitution. For example, 5-substituted pyrimidinones are synthesized via nitration and subsequent functionalization of pyrimidine precursors under acidic or basic conditions . Key variables include solvent choice (e.g., DMF for nitro group stability), temperature (60–100°C for cyclization), and catalysts (e.g., morpholine for regioselective substitution). Characterization via -NMR and HRMS is critical to confirm regiochemistry and purity .

Q. How can structural ambiguities in pyrimidinone derivatives be resolved using spectroscopic and crystallographic techniques?

- Methodological Answer : X-ray crystallography is definitive for resolving positional isomerism, particularly for sulfanyl or nitro substituents. For example, crystallographic data confirmed the 5-nitro substitution in 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, distinguishing it from 4-nitro isomers . Complementary -NMR and IR spectroscopy can identify tautomeric forms (e.g., lactam-lactim tautomerism) by analyzing carbonyl stretching frequencies (~1680–1700 cm) .

Q. What are the recommended protocols for purity analysis and stability testing of pyrimidinone derivatives?

- Methodological Answer : HPLC with UV detection (e.g., C18 column, 254 nm) is standard for purity assessment. Stability studies should evaluate hydrolytic susceptibility under acidic/basic conditions (e.g., pH 1–12 buffers) and photodegradation (ICH Q1B guidelines). For example, pyrimidinones with electron-withdrawing groups (e.g., nitro) show reduced hydrolytic stability compared to methyl-substituted analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrimidinone derivatives for targeted biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with biological targets, such as fungal CYP51 for antifungal activity . For morpholinyl-substituted analogs, conformational analysis (e.g., torsional angles of the morpholine ring) optimizes steric compatibility with enzyme active sites .

Q. What experimental strategies address contradictory bioactivity data in pyrimidinone derivatives across studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability) or substituent effects. For example, 5-nitro derivatives show potent antifungal activity in vitro but poor solubility in vivo . Systematic SAR studies comparing methyl, nitro, and sulfanyl substituents can isolate pharmacophore contributions. Parallel assays (e.g., MIC vs. cytotoxicity) validate selectivity .

Q. How can regioselective functionalization of pyrimidinones be achieved for combinatorial library development?

- Methodological Answer : Protecting group strategies (e.g., Boc for amines) enable selective modification. For 6-amino-5-methyl-2-morpholinopyrimidin-4(3H)-one, the 2-morpholinyl group can act as a directing group for Pd-catalyzed cross-coupling at C5. Microwave-assisted synthesis (100–150°C, 30 min) enhances efficiency for high-throughput libraries .

Q. What are the challenges in scaling up pyrimidinone synthesis from milligram to gram quantities?

- Methodological Answer : Key issues include exothermic reactions (e.g., nitration) requiring controlled temperature gradients and solvent recovery. For morpholinyl derivatives, column chromatography is impractical at scale; switching to recrystallization (e.g., ethanol/water) improves yield. Process analytical technology (PAT) monitors intermediates in real time .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.